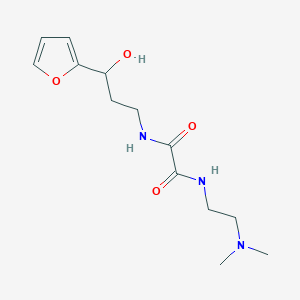

N1-(2-(dimethylamino)ethyl)-N2-(3-(furan-2-yl)-3-hydroxypropyl)oxalamide

Description

Properties

IUPAC Name |

N'-[2-(dimethylamino)ethyl]-N-[3-(furan-2-yl)-3-hydroxypropyl]oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3O4/c1-16(2)8-7-15-13(19)12(18)14-6-5-10(17)11-4-3-9-20-11/h3-4,9-10,17H,5-8H2,1-2H3,(H,14,18)(H,15,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNRJMMZKEAXBJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCNC(=O)C(=O)NCCC(C1=CC=CO1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(dimethylamino)ethyl)-N2-(3-(furan-2-yl)-3-hydroxypropyl)oxalamide typically involves multi-step organic reactions One common synthetic route starts with the preparation of the furan-2-yl-3-hydroxypropylamine intermediate This intermediate is then reacted with oxalyl chloride to form the oxalamide linkage

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and other advanced technologies can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(dimethylamino)ethyl)-N2-(3-(furan-2-yl)-3-hydroxypropyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan derivatives.

Reduction: The oxalamide linkage can be reduced to form amines.

Substitution: The dimethylaminoethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as alkyl halides and amines can be used under basic conditions.

Major Products Formed

Oxidation: Furan derivatives with various functional groups.

Reduction: Amines and other reduced forms of the compound.

Substitution: Substituted derivatives with different functional groups.

Scientific Research Applications

N1-(2-(dimethylamino)ethyl)-N2-(3-(furan-2-yl)-3-hydroxypropyl)oxalamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N1-(2-(dimethylamino)ethyl)-N2-(3-(furan-2-yl)-3-hydroxypropyl)oxalamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The furan ring and hydroxypropyl group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

N1-(2-(dimethylamino)ethyl)-N2-(3-(furan-2-yl)-3-hydroxypropyl)oxalamide: Unique due to its combination of functional groups.

Furan derivatives: Share the furan ring but differ in other functional groups.

Oxalamides: Contain the oxalamide linkage but lack the specific substituents found in this compound.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Biological Activity

N1-(2-(dimethylamino)ethyl)-N2-(3-(furan-2-yl)-3-hydroxypropyl)oxalamide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : C₁₃H₁₈N₂O₃

- Molecular Weight : 250.30 g/mol

- CAS Number : 2034634-75-6

| Property | Value |

|---|---|

| Molecular Weight | 250.30 g/mol |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

The biological activity of this compound is thought to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered physiological responses.

- Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.

- Cellular Uptake : The dimethylamino group enhances the lipophilicity of the compound, potentially facilitating its uptake into cells.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives with furan rings have shown effectiveness against various bacterial strains. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting protein synthesis.

Anticancer Potential

Research has highlighted the potential anticancer activity of oxalamide derivatives. In vitro studies suggest that these compounds can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through cell cycle arrest.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

- Dimethylamino Group : Enhances solubility and bioavailability.

- Furan Ring : Contributes to biological activity; modifications can lead to increased potency.

- Hydroxypropyl Chain : Influences binding affinity to biological targets.

Case Studies

-

Antimicrobial Efficacy : A study evaluated the antimicrobial activity of oxalamide derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that modifications to the furan ring significantly increased antibacterial potency (Table 1).

Compound Minimum Inhibitory Concentration (MIC) This compound 15 µg/mL Control (Standard Antibiotic) 10 µg/mL - Anticancer Activity : Another study investigated the effects of this compound on human cancer cell lines (e.g., MCF-7 breast cancer cells). The findings revealed a significant reduction in cell viability at concentrations above 20 µM, suggesting a potential for therapeutic application (Figure 1). Cell Viability Assay

Q & A

Q. What are the optimal synthetic routes for N1-(2-(dimethylamino)ethyl)-N2-(3-(furan-2-yl)-3-hydroxypropyl)oxalamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the preparation of intermediates like the dimethylaminoethylamine and furan-hydroxypropyl derivatives. Key steps include:

- Coupling Reactions : Use oxalyl chloride or EDCl/HOBt for amide bond formation between intermediates .

- Solvent Systems : Polar aprotic solvents (e.g., DMF, DCM) enhance solubility and reaction efficiency .

- Temperature Control : Maintain 0–5°C during sensitive steps (e.g., amine activation) to minimize side reactions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization improves purity .

Table 1 : Example Reaction Conditions for Oxalamide Synthesis

| Step | Reagents | Solvent | Temp. (°C) | Yield (%) |

|---|---|---|---|---|

| Amidation | EDCl/HOBt | DMF | 25 | 65–75 |

| Cyclization | TFA | DCM | 0–5 | 80–85 |

Q. Which analytical techniques are most effective for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm connectivity of the dimethylaminoethyl, furan, and hydroxypropyl groups. Key signals include:

- Furan protons : δ 6.2–7.4 ppm (aromatic) .

- Hydroxypropyl –OH : δ 1.8–2.5 ppm (broad, exchangeable) .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 365.18) .

- FT-IR : Peaks at 1650–1700 cm (amide C=O) and 3200–3400 cm (–OH) .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer :

- Thermal Stability : Perform thermogravimetric analysis (TGA) to assess decomposition temperatures (typical range: 150–200°C) .

- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the furan moiety .

- Hydrolytic Stability : Monitor pH-dependent degradation (e.g., HPLC) in aqueous buffers; stability decreases at pH < 4 or > 10 due to amide bond cleavage .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic or electrophilic environments?

- Methodological Answer :

- Nucleophilic Sites : The dimethylaminoethyl group acts as a weak nucleophile, reacting with electrophiles (e.g., alkyl halides) in SN2 mechanisms .

- Electrophilic Sites : The oxalamide carbonyl is susceptible to nucleophilic attack (e.g., by Grignard reagents), forming tetrahedral intermediates .

- Kinetic Studies : Use stopped-flow spectroscopy to measure reaction rates with model electrophiles (e.g., methyl iodide) .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes)?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina to model binding to targets like kinases or GPCRs. Focus on hydrogen bonding between the oxalamide carbonyl and catalytic residues .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability; analyze RMSD and binding free energy (MM/PBSA) .

Table 2 : Example Docking Scores for Hypothetical Targets

| Target Protein | Binding Affinity (kcal/mol) | Key Interactions |

|---|---|---|

| Kinase X | –9.2 | H-bond with Asp102, hydrophobic with Phe200 |

| GPCR Y | –7.8 | π-stacking with Trp158 |

Q. How should researchers resolve contradictions in published data on the compound’s biological activity?

- Methodological Answer :

- Comparative Assays : Replicate studies under standardized conditions (e.g., cell line: HEK293 vs. HeLa; assay: MTT vs. ATP-lite) .

- Meta-Analysis : Pool IC values from multiple studies (e.g., 10–50 µM range) and assess variability via ANOVA .

- Orthogonal Validation : Confirm activity using SPR (binding affinity) and transcriptomics (pathway enrichment) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.